6beta-Hydroxybudesonide, also known as (11beta,16alpha(S))-6beta-hydroxybudesonide, is a significant metabolite of budesonide, a synthetic glucocorticoid used primarily for its anti-inflammatory properties. This compound is derived from the hydroxylation of budesonide at the 6-beta position, which alters its pharmacological profile and metabolic pathways. Understanding this compound is essential for both pharmaceutical development and clinical applications.
6beta-Hydroxybudesonide is primarily obtained through the metabolic conversion of budesonide in the human body. Budesonide itself is widely used in the treatment of conditions such as asthma and chronic obstructive pulmonary disease due to its potent anti-inflammatory effects. The metabolism of budesonide occurs mainly in the liver, where it is processed by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of 6beta-hydroxybudesonide and other metabolites like 16alpha-hydroxyprednisolone .
This compound belongs to the class of organic compounds known as 21-hydroxysteroids, which are characterized by the presence of hydroxyl groups at specific positions on the steroid backbone. As a derivative of budesonide, it retains some glucocorticoid activity but with significantly reduced potency compared to its parent compound .
The synthesis of 6beta-hydroxybudesonide typically involves hydroxylation reactions that can be performed using various oxidizing agents or biocatalysts. One common approach utilizes cytochrome P450 enzymes, which facilitate selective hydroxylation at the 6-beta position of budesonide.
The molecular formula for 6beta-hydroxybudesonide is , with a molecular weight of approximately 446.5 g/mol. The full IUPAC name is:
6beta-Hydroxybudesonide can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism by which 6beta-hydroxybudesonide exerts its biological effects involves binding to glucocorticoid receptors located in the cytoplasm of target cells. Upon binding:
Despite being a metabolite of budesonide, 6beta-hydroxybudesonide exhibits significantly lower glucocorticoid activity compared to its parent compound .
Key chemical properties include:
These properties influence its pharmacokinetics and bioavailability when administered .
6beta-Hydroxybudesonide has several significant applications:
The systematic IUPAC name for 6β-Hydroxybudesonide is (6β,11β,16α)-16,17-[Butylidenebis(oxy)]-6,11,21-trihydroxypregna-1,4-diene-3,20-dione. This nomenclature explicitly defines the steroid backbone (pregna-1,4-diene) and the positions of functional groups, including three hydroxyl groups at C6, C11, and C21, and diketone moieties at C3 and C20. The 16,17-acetal group is formed via butylidenebis(oxy) bridging [4] [7].
The stereochemical descriptor (6β,11β,16α) indicates:
6β-Hydroxybudesonide has the molecular formula C25H34O7, corresponding to a molecular weight of 446.53 g/mol. Key physicochemical properties include:
Table 1: Physicochemical Properties of 6β-Hydroxybudesonide
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | 126–128°C | Crystalline form |
Density | 1.33 ± 0.1 g/cm³ | Predicted |
Boiling Point | 641.4 ± 55.0 °C | Predicted |
pKa | 12.87 ± 0.10 | Predicted (indicating weak acidity) |
Solubility | Soluble in dichloromethane, ether; moderately soluble in methanol; insoluble in water | Experimental [4] [9] |
LogP (Partition Coefficient) | 1.3 (XLogP3) | Indicates moderate lipophilicity |
The compound typically presents as a white to pale yellow solid and is hygroscopic, requiring storage at –20°C to maintain stability. The presence of multiple hydroxyl groups enhances hydrogen-bonding capacity, influencing its crystalline packing and solvent interactions [4] [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis reveals distinct proton environments consistent with the steroid backbone and substituents. Key assignments based on chemical shift ranges and coupling patterns include:
Table 2: Characteristic 1H NMR Chemical Shifts (δ, ppm)
Proton Position | Chemical Shift (δ) | Multiplicity | Integration |
---|---|---|---|
C21-CH₂OH | 3.9–4.1 | Singlet | 2H |
C6-OH proton | ~5.3 | Broad singlet | 1H |
C11-OH proton | ~5.1 | Broad singlet | 1H |
C1=C2-H (alkenyl) | 6.2–6.4 (H1) | Doublet | 1H |
7.2–7.4 (H2) | Doublet | 1H | |
C4-H | 6.0–6.1 | Singlet | 1H |
Butylidene -OCH₂- | 3.4–3.7 | Multiplet | 2H |
The spectrum exhibits three exchangeable proton signals corresponding to the hydroxyl groups at C6, C11, and C21. The C4 proton resonates downfield due to conjugation with the C3 carbonyl. 13C NMR confirms carbonyl carbons (C3=O, C20=O) at δ 186–192 ppm and olefinic carbons (C1–C2, C4–C5) at δ 120–160 ppm [5] [7].
Infrared (IR) Spectroscopy
Characteristic IR absorption bands correlate with functional groups:
Table 3: Key IR Absorption Bands
Band (cm⁻¹) | Assignment |
---|---|
3400–3200 | O-H stretch (H-bonded) |
1705 | C=O stretch (C3 ketone) |
1662 | C=O stretch (C20 ketone) |
1620 | C=C stretch (Δ¹⁴-diene) |
1100–1000 | C-O stretch (acetal/ether) |
The broad O-H stretch between 3200–3600 cm⁻¹ confirms extensive hydrogen bonding. The conjugated dienone system (C1=C2-C3=O) lowers the C=O stretching frequency compared to non-conjugated ketones [5] [6].
Mass Spectrometry (MS)
Under negative electrospray ionization (ESI-MS), the molecular ion peak appears at m/z 445.2 [M-H]⁻ (calculated for C₂₅H₃₃O₇: 445.223). Major fragment ions include:
While single-crystal X-ray diffraction data remains unreported, computational models reveal key conformational features:
Table 4: Compound Synonyms and Identifiers
Identifier Type | Name |
---|---|
IUPAC Name | (6β,11β,16α)-16,17-[Butylidenebis(oxy)]-6,11,21-trihydroxypregna-1,4-diene-3,20-dione |
CAS Number | 88411-77-2 |
Synonyms | 6β-Hydroxy Budesonide; Budesonide 6β-Hydroxy Impurity; 6-Hydroxybudesonide; |
Linear Formula | C₂₅H₃₄O₇ |
SMILES | CCCC1O[C@@H]2C[C@H]3[C@@H]4CC@@HC5=CC(=O)C=C[C@]5(C)[C@H]4C@@HC[C@]3(C)[C@@]2(O1)C(=O)CO |
InChI Key | JBVVDXJXIDYDMF-GVTADUIWSA-N |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: